molecular formula C11H14O3 B13522632 Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate

Cat. No.: B13522632
M. Wt: 194.23 g/mol
InChI Key: PPAFHXFAJTUHOG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate is an organic compound characterized by its aromatic ring substituted with two methyl groups and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(3,4-dimethylphenyl)-2-oxoacetic acid or 2-(3,4-dimethylphenyl)acetic acid.

    Reduction: 2-(3,4-dimethylphenyl)-2-hydroxyethanol.

    Substitution: 2-(3,4-dimethylphenyl)-2-hydroxyacetate derivatives with nitro or halogen substituents.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The ester functional group can undergo hydrolysis to release the active hydroxyacetic acid derivative, which may then participate in further reactions.

Comparison with Similar Compounds

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate can be compared with other esters and hydroxyacetates:

    Methyl 2-hydroxyacetate: Lacks the aromatic ring and methyl substituents, resulting in different reactivity and applications.

    Ethyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group, which may influence its physical properties and reactivity.

    2-(3,4-Dimethylphenyl)-2-hydroxyacetic acid: The free acid form, which has different solubility and reactivity compared to the ester.

The unique combination of the aromatic ring with methyl substituents and the ester functional group in this compound makes it a versatile compound with distinct properties and applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3

InChI Key

PPAFHXFAJTUHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)OC)O)C

Origin of Product

United States

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